8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-methyl-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-16-8-11-19(12-9-16)27-24-20-14-17(2)10-13-22(20)25-15-21(24)23(26-27)18-6-4-3-5-7-18/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDVXLMHVYWIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . This method ensures the formation of the desired pyrazoloquinoline structure with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of microwave-assisted synthesis and phase-transfer catalysis can further improve the yield and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, thereby affecting cell signaling pathways involved in cancer progression . The compound’s ability to bind to metal ions also plays a role in its biological activity, particularly in enzyme inhibition .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]Quinoline Derivatives
Anti-Inflammatory Activity and Structure-Activity Relationships (SAR)
Pyrazolo[4,3-c]quinolines are notable for their inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, a key anti-inflammatory mechanism. Below is a comparative analysis of substituent effects:
Table 1: Key Derivatives and Their Anti-Inflammatory Profiles
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Ortho-substituted electron-donating groups (e.g., -OH in 2b, -OMe in 2c) reduce NO inhibition compared to unsubstituted derivatives like 2a . The target compound’s methyl groups (weak electron donors) may offer moderate activity without extreme cytotoxicity.
- Amino Groups: Amino substituents (e.g., 2a, 2i, 2m) enhance potency but introduce cytotoxicity unless balanced with polar groups (e.g., -OH in 2i, -COOH in 2m) .
- Lipophilicity : Methyl substituents (target compound) increase lipophilicity compared to ethoxy () or carboxylic acid (2m) derivatives, which could influence blood-brain barrier penetration or tissue distribution.
Structural and Electronic Comparisons
Substituent Effects on Electronic Properties
- Methyl vs. The target compound’s methyl groups likely exert weaker electronic effects but contribute to steric bulk.
- Ethoxy vs. Methyl : Ethoxy groups () improve solubility via oxygen’s lone pairs but may reduce membrane permeability compared to methyl .
Ring Fusion Variants
Pyrazolo[3,4-b]quinolines (e.g., 4-(4-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline) exhibit distinct NMR profiles and synthetic pathways compared to pyrazolo[4,3-c]quinolines due to differing ring fusion positions . The target compound’s [4,3-c] fusion may favor specific receptor interactions over [3,4-b] analogs.
Pharmacokinetic and Toxicity Considerations
- Cytotoxicity: Highly active amino derivatives (e.g., 2a) exhibit cytotoxicity (9% survival at 10 µM), whereas hydroxyl or carboxylated analogs (2i, 2m) maintain cell viability (>80%) . The target compound’s cytotoxicity profile remains uncharacterized but warrants investigation.
Biological Activity
8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
- Molecular Formula : C25H21N3
- Molecular Weight : 363.46 g/mol
- CAS Number : 901021-25-8
Anti-inflammatory Activity
Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study evaluated the inhibitory effects of various derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The findings indicated that certain derivatives had potent inhibitory effects comparable to established anti-inflammatory agents.
Key Findings :
- The compound demonstrated inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Structure-activity relationship (SAR) studies suggested that specific substituents on the pyrazoloquinoline scaffold enhance anti-inflammatory potency.
| Compound | IC50 (μM) | Cytotoxicity (%) |
|---|---|---|
| 8-methyl-1-(4-methylphenyl)-3-phenyl-pyrazolo[4,3-c]quinoline | 0.39 | 9% at 10 μM |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has also been investigated. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study :
A specific study highlighted the effectiveness of a related pyrazoloquinoline derivative in inhibiting tumor growth in xenograft models. The mechanism involved the modulation of the NF-kB pathway and induction of cell cycle arrest.
Antimicrobial Activity
Preliminary evaluations suggest that some pyrazolo[4,3-c]quinoline derivatives possess antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Q & A
Q. What are the standard synthetic routes for 8-methyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how are reaction conditions optimized?
The synthesis involves multi-step protocols:
- Core formation : Condensation of substituted hydrazines with quinoline precursors (e.g., 4-chloroquinoline derivatives) under reflux in polar aprotic solvents like DMF .
- Substituent introduction : Suzuki-Miyaura coupling for aryl group installation (e.g., 4-methylphenyl) using palladium catalysts (Pd(PPh₃)₄) and microwave-assisted heating (60–80°C) to enhance yield (75–85%) .
- Methylation : Selective alkylation at the 8-position using methyl iodide and K₂CO₃ in acetonitrile . Optimization includes adjusting solvent polarity, catalyst loading, and temperature gradients to minimize by-products.
Q. How is the molecular structure of this compound validated?
Structural confirmation employs:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N bonds: 1.34–1.38 Å) and dihedral angles between aromatic rings .
- NMR spectroscopy : ¹H NMR (δ 2.45 ppm for methyl groups) and ¹³C NMR (δ 115–150 ppm for aromatic carbons) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (373.43 g/mol) with <2 ppm error .
Q. What preliminary biological activities have been reported?
Screening assays reveal:
- Anticancer activity : IC₅₀ values of 12–18 μM against HeLa and MCF-7 cell lines via apoptosis induction (caspase-3/7 activation) .
- Anti-inflammatory effects : 40–50% COX-2 inhibition at 10 μM, comparable to celecoxib .
- Antimicrobial potential : Moderate activity (MIC: 32 μg/mL) against S. aureus .
Q. What physicochemical properties influence its research utility?
Key properties include:
- Solubility : Low aqueous solubility (0.02 mg/mL) but enhanced in DMSO (>50 mg/mL) .
- Thermal stability : Decomposition >250°C (DSC/TGA) .
- LogP : 4.2 (HPLC), indicating high lipophilicity .
Advanced Research Questions
Q. How do structural modifications impact its bioactivity (SAR)?
Substituent effects are critical:
- Methyl groups : 8-Methyl enhances metabolic stability (t₁/₂: 6.5 h vs. 3.2 h for non-methylated analogs) .
- Aryl substitutions : 4-Methylphenyl at position 1 improves COX-2 selectivity (SI: 15 vs. 8 for phenyl) .
- Halogenation : Fluorine at position 8 increases anticancer potency (IC₅₀: 8 μM) but reduces solubility .
Q. How to resolve contradictions in reported biological data?
Discrepancies arise from:
- Assay variability : MTT vs. ATP-based viability assays yield differing IC₅₀ values (±5 μM) .
- Cell line heterogeneity : HeLa cells show higher sensitivity (IC₅₀: 12 μM) than A549 (IC₅₀: 25 μM) .
- Solvent artifacts : DMSO >1% inhibits COX-2, confounding anti-inflammatory data .
Q. What computational methods predict target interactions?
- Molecular docking : Glide/SP scoring identifies binding to COX-2 (ΔG: −9.2 kcal/mol) .
- MD simulations : 100-ns trajectories confirm stable binding with EGFR kinase (RMSD <2 Å) .
- QSAR models : Hammett constants (σ = 0.23) correlate substituent electronics with activity .
Q. How is compound stability assessed under experimental conditions?
Stability protocols include:
- Forced degradation : Exposure to 0.1 M HCl/NaOH (24 h) shows 85% integrity (HPLC) .
- Photostability : 48-h UV light exposure degrades <5% (λ = 254 nm) .
- Plasma stability : 90% remains after 1 h in rat plasma (LC-MS) .
Q. What techniques elucidate interactions with biological targets?
- SPR biosensing : KD = 120 nM for BSA binding .
- ITC : ΔH = −15 kcal/mol for DNA intercalation .
- Fluorescence quenching : Stern-Volmer plots confirm static quenching with tubulin .
Q. Which advanced analytical methods resolve purity and degradation products?
- HPLC-DAD/MS : Purity >98% (C18 column, 0.1% TFA/ACN gradient) .
- NMR hyphenation : LC-NMR identifies oxidation by-products (e.g., quinoline-N-oxide) .
- XPS : Surface analysis detects sulfur impurities (<0.1%) from synthetic catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
